molecular formula C3H7NOS2 B15463064 Carbamodithioic acid, (2-hydroxyethyl)- CAS No. 59333-68-5

Carbamodithioic acid, (2-hydroxyethyl)-

Cat. No.: B15463064
CAS No.: 59333-68-5
M. Wt: 137.23 g/mol
InChI Key: MMLBEXXDOLIGCR-UHFFFAOYSA-N
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Description

Carbamodithioic acid, (2-hydroxyethyl)-, is an organosulfur compound characterized by a carbamodithioate backbone (N–C(=S)–S−) with a 2-hydroxyethyl substituent.

Properties

IUPAC Name

2-hydroxyethylcarbamodithioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NOS2/c5-2-1-4-3(6)7/h5H,1-2H2,(H2,4,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMLBEXXDOLIGCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)NC(=S)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NOS2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50388784
Record name Carbamodithioic acid, (2-hydroxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59333-68-5
Record name Carbamodithioic acid, (2-hydroxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Similar Carbamodithioic Acid Derivatives

The following table summarizes key structural and functional differences between Carbamodithioic acid, (2-hydroxyethyl)-, and related compounds:

Compound Name Substituents/R-Groups Molecular Formula CAS Number Key Properties/Applications
Carbamodithioic acid, (2-hydroxyethyl)- 2-Hydroxyethyl Likely C₃H₇NOS₂ Not provided High polarity; potential pharmaceutical use
Zineb 1,2-Ethanediylbis-, Zn²⁺ C₄H₆N₂S₄Zn 12427-38-2 Fungicide; agricultural applications
Maneb 1,2-Ethanediylbis-, Mn²⁺ C₄H₆N₂S₄Mn 13194-48-4 Fungicide; broader antimicrobial activity
Dimethyl-, methyl ester Dimethyl, methyl ester C₄H₉NS₂ 3735-92-0 Agrochemicals; higher volatility
[2-(1H-Indol-3-yl)ethyl]-, methyl ester Indole-ethyl, methyl ester C₁₂H₁₄N₂S₂ 202121-24-2 Possible receptor-binding activity (e.g., serotonin pathways)
Dimethyl-, 2,4-dinitrophenyl ester Dimethyl, dinitrophenyl C₉H₈N₂O₄S₂ Not provided High reactivity; potential use in explosives

Structural and Functional Differences

  • Metal Complexes (Zineb, Maneb): These derivatives incorporate zinc or manganese ions, enhancing their stability and efficacy as fungicides. The metal coordination improves resistance to environmental degradation compared to non-metallated derivatives like Carbamodithioic acid, (2-hydroxyethyl)- .
  • Ester Derivatives : The methyl ester group in dimethyl-, methyl ester (C₄H₉NS₂) increases lipophilicity and volatility, making it suitable for pesticidal formulations . In contrast, the 2-hydroxyethyl group in the target compound likely enhances water solubility, favoring biomedical applications.
  • Aromatic Substitutents: Derivatives like [2-(1H-indol-3-yl)ethyl]- exhibit indole moieties, which may interact with biological receptors (e.g., neurotransmitter systems) due to structural mimicry of endogenous molecules .

Physicochemical Properties

  • Solubility : The 2-hydroxyethyl group increases hydrophilicity, contrasting with the lipophilic methyl ester or dinitrophenyl groups .
  • Stability : Metal complexes (Zineb, Maneb) exhibit greater thermal and oxidative stability than their organic counterparts .

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for synthesizing Carbamodithioic acid derivatives, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis of carbamodithioic acid derivatives typically involves nucleophilic substitution or condensation reactions. For example, thiol-containing precursors can react with carbonyl compounds under controlled pH (neutral to mildly acidic) to form dithiocarbamate linkages. Optimization of yield requires:

  • Reagent stoichiometry : Balancing molar ratios of reactants (e.g., amine and carbon disulfide) to avoid side reactions .
  • Temperature control : Maintaining reactions at 0–25°C to prevent thermal degradation .
  • Purification : Column chromatography or recrystallization to isolate pure products, validated via NMR and mass spectrometry .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of Carbamodithioic acid derivatives?

  • Methodological Answer :

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the presence of hydroxyethyl groups (δ ~3.5–4.0 ppm for CH2_2OH) and dithiocarbamate moieties (δ ~190–200 ppm for C=S in 13^13C NMR) .
  • IR spectroscopy : Peaks at 1150–1250 cm1^{-1} (C=S stretching) and 3200–3500 cm1^{-1} (O-H stretching) verify functional groups .
  • Mass spectrometry : High-resolution MS (HRMS) ensures molecular weight accuracy (±0.001 Da) .

Q. How can researchers design in vitro assays to evaluate the bioactivity of Carbamodithioic acid derivatives?

  • Methodological Answer :

  • Antimicrobial assays : Use broth microdilution (e.g., MIC determination against E. coli or S. aureus) with positive controls (e.g., ampicillin) and solvent controls. Adjust pH to 7.4 to mimic physiological conditions .
  • Cytotoxicity testing : Employ MTT assays on mammalian cell lines (e.g., HEK-293), normalizing results to untreated controls .

Advanced Research Questions

Q. How can computational methods like Hirshfeld surface analysis and DFT calculations resolve intermolecular interactions in Carbamodithioic acid derivatives?

  • Methodological Answer :

  • Hirshfeld surface analysis : Maps close-contact interactions (e.g., H-bonding, S···S contacts) using CrystalExplorer software. For example, the 2-hydroxyethyl group in related compounds forms O-H···S hydrogen bonds (~2.8 Å), stabilizing crystal packing .
  • DFT calculations : Gaussian 09 or ORCA software calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Basis sets like B3LYP/6-311+G(d,p) are recommended for accuracy .

Q. What strategies address discrepancies in reported physical properties (e.g., melting points, solubility) of Carbamodithioic acid derivatives?

  • Methodological Answer : Discrepancies often arise from:

  • Purity differences : Validate purity via HPLC (>95%) or elemental analysis (±0.3% for C, H, N) .
  • Environmental factors : Control humidity during melting point determination (e.g., hygroscopic samples require inert atmospheres) .
  • Example : For Carbamodithioic acid esters, reported densities vary (1.145–1.278 g/cm3^3) due to polymorphic forms .

Q. How can researchers reconcile conflicting data on the stability of Carbamodithioic acid derivatives under varying conditions?

  • Methodological Answer :

  • Accelerated stability studies : Expose compounds to stressors (e.g., 40°C/75% RH for 4 weeks) and monitor degradation via LC-MS.
  • pH-dependent stability : Use buffered solutions (pH 2–9) to identify degradation thresholds. For example, dithiocarbamates degrade rapidly in acidic conditions (<pH 4) via hydrolysis .

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